molecular formula C22H15Br2ClO2 B14388278 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- CAS No. 89998-96-9

2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-

Cat. No.: B14388278
CAS No.: 89998-96-9
M. Wt: 506.6 g/mol
InChI Key: UUBWVIFWZZLPHM-UHFFFAOYSA-N
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Description

2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials include benzofuran derivatives, brominating agents, and chlorophenyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Halogen substitution reactions are common, where bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzofuran compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofuranmethanol derivatives: Compounds with similar benzofuran structures but different substituents.

    Halogenated phenyl compounds: Compounds with halogen atoms attached to phenyl rings.

Uniqueness

The uniqueness of 2-Benzofuranmethanol, 5,7-dibromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

89998-96-9

Molecular Formula

C22H15Br2ClO2

Molecular Weight

506.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-(5,7-dibromo-1-benzofuran-2-yl)-2-phenylethanol

InChI

InChI=1S/C22H15Br2ClO2/c23-17-10-15-11-20(27-21(15)19(24)12-17)22(26,13-14-4-2-1-3-5-14)16-6-8-18(25)9-7-16/h1-12,26H,13H2

InChI Key

UUBWVIFWZZLPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)(C3=CC4=CC(=CC(=C4O3)Br)Br)O

Origin of Product

United States

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